N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Description
Historical Development of Iodinated Pyridine Derivatives
The development of iodinated pyridine derivatives traces its origins to the fundamental discovery of pyridine itself in the mid-19th century. Thomas Anderson, a Scottish scientist, first documented the isolation of pyridine in 1849 from the oil obtained through high-temperature heating of animal bones, describing it as a colorless liquid with an unpleasant odor that demonstrated high solubility in water and concentrated acids. Anderson named this new substance pyridine after the Greek word πῦρ (pyr) meaning fire, owing to its flammability, with the suffix -idine added in compliance with chemical nomenclature to indicate a cyclic compound containing a nitrogen atom.
The structural elucidation of pyridine occurred decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 suggesting that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This fundamental understanding paved the way for the development of pyridine derivatives, including halogenated variants. The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch, establishing methodologies that would later influence the development of more complex substituted pyridines.
The evolution toward iodinated pyridine derivatives gained momentum in the 20th century as synthetic methodologies advanced. Contemporary research has demonstrated that iodinated pyridines can be synthesized through various approaches, including regioselective iodination protocols that target specific positions on the pyridine ring. Modern iodination methods have shown that pyridines can undergo both carbon-3 and carbon-5 iodination, providing synthetic chemists with tools to access diverse substitution patterns. The development of these iodination strategies has been crucial for creating compounds like N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide, which combines the iodinated pyridine core with additional functional groups.
Classification of this compound
This compound belongs to the class of halogenated heterocyclic amides, specifically categorized as an iodinated pyridine derivative bearing a pivaloyl amide substituent. The compound's systematic classification reveals multiple structural features that define its chemical behavior and potential applications. As a member of the iodopyridine family, it shares structural characteristics with other halogenated pyridines while maintaining distinct properties due to its specific substitution pattern.
The compound can be classified according to several criteria. From a structural perspective, it represents a 3,5-disubstituted pyridine where the 3-position bears the pivaloyl amide group and the 5-position contains the iodine atom. This substitution pattern distinguishes it from other iodopyridine isomers and contributes to its unique chemical properties. The presence of the pivaloyl amide group (2,2-dimethyl-propionamide) introduces additional functionality that can participate in hydrogen bonding and other intermolecular interactions.
From a synthetic chemistry standpoint, the compound serves as both a synthetic intermediate and a potential pharmacophore. The iodine atom provides a reactive site for various cross-coupling reactions, while the amide functionality can participate in biological interactions or serve as a directing group in further synthetic transformations. This dual functionality makes the compound particularly valuable in medicinal chemistry applications where diverse chemical modifications are required.
The molecular architecture of this compound reflects contemporary approaches to drug design, where multiple functional groups are strategically positioned to optimize both synthetic accessibility and biological activity. The compound's classification as a heterocyclic building block underscores its utility in the construction of more complex molecular frameworks.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual structural features to encompass its role as a versatile synthetic building block and potential lead compound in drug discovery programs. Heterocyclic chemistry has emerged as a cornerstone of modern pharmaceutical research, with pyridine derivatives representing one of the most extensively studied classes of nitrogen-containing heterocycles due to their prevalence in biologically active compounds and pharmaceuticals.
The compound's research significance stems from several key factors that position it at the intersection of synthetic methodology development and pharmaceutical chemistry. The presence of the iodine substituent provides a highly reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries through established synthetic protocols. This reactivity has been demonstrated in related pyridine systems where iodinated derivatives serve as coupling partners in Suzuki, Sonogashira, and other transition-metal-catalyzed transformations.
Contemporary research in heterocyclic chemistry has increasingly focused on the development of efficient synthetic routes to functionalized pyridines, with iodinated derivatives playing crucial roles as intermediates. The regioselective introduction of iodine atoms into pyridine rings has been achieved through various methodologies, including radical-based direct carbon-hydrogen iodination protocols that demonstrate excellent selectivity for specific positions. These advances have enabled the preparation of compounds like this compound with high efficiency and selectivity.
The compound's significance is further enhanced by its potential applications in the synthesis of more complex heterocyclic systems. Research has demonstrated that iodinated pyridines can serve as precursors to various fused ring systems and polycyclic structures through cascade reactions and cyclization processes. The pivaloyl amide substituent in this compound may provide additional opportunities for intramolecular cyclization reactions, potentially leading to novel heterocyclic frameworks with enhanced biological activity.
| Research Application | Significance | Methodology |
|---|---|---|
| Cross-coupling reactions | High reactivity of iodine substituent | Palladium-catalyzed transformations |
| Heterocycle synthesis | Building block for complex structures | Cyclization and cascade reactions |
| Drug discovery | Potential pharmacophore | Structure-activity relationship studies |
| Synthetic methodology | Model compound for iodination studies | Regioselective functionalization |
Comparative Analysis with Position Isomers
The comparative analysis of this compound with its position isomers reveals critical insights into the relationship between molecular structure and chemical properties in iodinated pyridine derivatives. The systematic study of positional isomers provides fundamental understanding of how substitution patterns influence reactivity, stability, and potential biological activity in this class of compounds.
The three primary positional isomers of iodopyridine - 2-iodopyridine, 3-iodopyridine, and 4-iodopyridine - each exhibit distinct chemical behaviors that reflect the electronic properties of the pyridine ring system. 2-Iodopyridine, with the molecular formula C5H4IN and molecular weight 205.00 daltons, demonstrates unique reactivity patterns due to the proximity of the iodine substituent to the electronegative nitrogen atom. This positioning creates electronic effects that influence both the compound's stability and its participation in various chemical transformations.
3-Iodopyridine, sharing the same molecular formula and weight as its isomers, occupies an intermediate position that balances electronic effects with steric considerations. The meta-position relative to the nitrogen atom provides a compromise between the strong electronic influence observed in the 2-position and the more remote effects seen in the 4-position. This intermediate positioning often results in synthetic versatility and balanced reactivity profiles that make 3-iodopyridine derivatives particularly valuable as synthetic intermediates.
4-Iodopyridine represents the para-isomer where the iodine substituent experiences the most remote electronic influence from the pyridine nitrogen. This positioning often results in reactivity patterns that more closely resemble those observed in iodinated benzene derivatives, with reduced influence from the heteroatom. The electronic properties of 4-iodopyridine can lead to different selectivity patterns in cross-coupling reactions and other transformations compared to its positional isomers.
| Isomer | Position | Electronic Effect | Synthetic Utility | Stability Profile |
|---|---|---|---|---|
| 2-Iodopyridine | Ortho to nitrogen | Strong electronic influence | High reactivity in nucleophilic substitution | Moderate stability |
| 3-Iodopyridine | Meta to nitrogen | Balanced electronic effects | Versatile synthetic intermediate | Good stability |
| 4-Iodopyridine | Para to nitrogen | Minimal electronic influence | Similar to benzene derivatives | High stability |
| This compound | Meta-position with amide | Modified electronic profile | Enhanced synthetic versatility | Stabilized by amide group |
The incorporation of the pivaloyl amide substituent in this compound creates additional complexity in the comparative analysis, as this functional group introduces both electronic and steric effects that modulate the compound's properties. The amide functionality can participate in hydrogen bonding interactions and may influence the compound's solubility, stability, and biological activity compared to simple iodopyridine isomers. Furthermore, the presence of the amide group provides additional sites for chemical modification and may serve as a directing group in subsequent synthetic transformations.
The comparative analysis reveals that this compound combines the favorable aspects of 3-iodopyridine's balanced electronic properties with the enhanced functionality provided by the pivaloyl amide substituent. This combination results in a compound that maintains synthetic versatility while offering additional opportunities for biological activity and chemical modification. The strategic positioning of both substituents creates a molecular framework that is well-suited for applications in medicinal chemistry and synthetic methodology development.
Properties
IUPAC Name |
N-(5-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCHDNICOXMWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CN=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640078 | |
| Record name | N-(5-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873302-38-6 | |
| Record name | N-(5-Iodo-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873302-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of Pyridine Precursors
The key step is the selective iodination at the 5-position of the pyridine ring. This is typically achieved by electrophilic aromatic substitution using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. The choice of solvent (e.g., acetonitrile or dichloromethane) and temperature (0–25°C) is critical to achieve regioselectivity and minimize polyiodination.
Amidation Reaction
The amidation involves coupling the iodinated pyridin-3-amine intermediate with 2,2-dimethylpropionic acid derivatives (commonly pivaloyl chloride) to form the corresponding amide bond. This reaction is typically conducted in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid and promote amide bond formation.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Iodination | N-Iodosuccinimide (NIS), CH3CN, 0–25°C | 5-Iodo-pyridin-3-amine intermediate |
| 2 | Amidation | Pivaloyl chloride, triethylamine, DCM, 0–25°C | N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide |
-
- Reagent: N-Iodosuccinimide (NIS) is preferred for mild and selective iodination.
- Solvent: Acetonitrile or dichloromethane provides good solubility and reaction control.
- Temperature: Maintaining 0–25°C prevents over-iodination and side reactions.
- Time: Typically 1–3 hours with monitoring by thin-layer chromatography (TLC).
-
- Reagent: Pivaloyl chloride is used as the acylating agent.
- Base: Triethylamine scavenges HCl formed during the reaction.
- Solvent: Dichloromethane or tetrahydrofuran (THF) ensures good solubility of reactants.
- Temperature: 0–25°C to avoid decomposition or side reactions.
- Time: 2–6 hours with reaction progress monitored by TLC or HPLC.
After synthesis, the crude product is purified by silica gel column chromatography using hexane/ethyl acetate gradients to separate the desired amide from unreacted starting materials and side products. The purified compound typically exhibits a purity of ≥95%, confirmed by HPLC and NMR spectroscopy.
- Data Table: Physical and Chemical Properties
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Formula | C10H13IN2O | Confirmed by elemental analysis |
| Molecular Weight | 304.1 g/mol | Calculated |
| Purity | ≥95% | HPLC analysis |
| Melting Point | Not widely reported | Requires experimental determination |
| Storage Conditions | Room temperature, dry, dark | To prevent degradation |
| Solubility | Poor in water; soluble in organic solvents (e.g., DCM, THF) | Empirical data |
- The iodination step is critical for regioselectivity; NIS provides better control compared to elemental iodine or ICl, reducing side reactions.
- Amidation with pivaloyl chloride proceeds efficiently under mild conditions, yielding the desired amide without racemization or decomposition.
- The presence of the bulky 2,2-dimethyl groups in the propionamide moiety enhances the compound’s stability and lipophilicity, which may influence its reactivity and biological interactions.
- Analytical techniques such as ^1H NMR, ^13C NMR, and mass spectrometry are essential for confirming the structure and purity of the final product.
- The compound is typically handled under inert atmosphere conditions during synthesis to prevent oxidation or hydrolysis.
While the above method is standard, alternative routes may include:
- Direct Amidation of 5-Iodo-pyridin-3-carboxylic acid using coupling agents like EDCI or DCC in the presence of amines.
- Cross-coupling reactions (e.g., Buchwald-Hartwig amination) starting from 5-iodo-pyridine derivatives to introduce the amide functionality indirectly.
The preparation of this compound involves selective iodination of a pyridin-3-amine precursor followed by amidation with pivaloyl chloride. Optimized reaction conditions ensure high regioselectivity and yield, with purification by chromatography yielding a product of ≥95% purity. This compound’s synthesis is well-documented in chemical research, with iodination and amidation as key steps, supported by analytical characterization to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(5-azido-pyridin-3-yl)-2,2-dimethyl-propionamide.
Scientific Research Applications
Medicinal Chemistry
N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide serves as a versatile building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity and target specificity. Notable applications include:
- CNS Targeting : The compound has shown promise in developing drugs aimed at central nervous system disorders, potentially acting on neurotransmitter receptors or enzymes involved in neuropharmacology.
Biological Studies
This compound is utilized as a biochemical probe in various assays to study enzyme activities and receptor interactions. Its iodine substitution enhances its binding affinity to certain biological targets.
- Enzyme Inhibition : Studies indicate that it can inhibit specific proteases involved in cellular signaling pathways, which may have implications for cancer therapy.
- Receptor Binding : Binding studies suggest potential applications in treating neurological disorders by modulating receptor activities.
Materials Science
The compound can be incorporated into novel materials with unique electronic or optical properties. Its halogenated structure makes it suitable for applications in organic electronics and photonics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in its structure can significantly influence its biological properties:
| Compound Variant | Structural Change | Effect on Activity |
|---|---|---|
| N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide | Bromine instead of iodine | Altered reactivity and binding properties |
| N-(5-Iodo-6-methyl-pyridin-3-yl)-2,2-dimethyl-propionamide | Methyl group position change | Potentially different receptor interactions |
Case Study 1: Anti-Cancer Activity
In a recent study assessing the anti-cancer properties of pyridine derivatives, this compound exhibited significant cytotoxic effects against various cancer cell lines. The study employed MTT assays to evaluate cell viability and found that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 µM to 30 µM across different cancer types.
Case Study 2: Neurotransmitter Receptor Interaction
Another study focused on the interaction of this compound with neurotransmitter receptors implicated in anxiety and depression. The findings suggested that modifications to the pyridine ring could enhance binding affinity to neurokinin receptors, indicating potential therapeutic applications for mood disorders.
Mechanism of Action
The mechanism of action of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the propionamide group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Position Isomers
- N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 470463-36-6):
Halogen-Substituted Analogs
- N-(5-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 182344-63-4): Substituents: Bromo (position 5), pivalamide (position 2). Molecular Weight: 257.13 g/mol.
- N-(5-Bromo-4-chloropyridin-2-yl)-2,2-dimethylpropionamide (CAS 1137477-51-0):
Functional Group Modifications
- N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 677327-29-6): Substituents: Iodo (position 5), methyl (position 3), pivalamide (position 2). Molecular Weight: 327.23 g/mol.
- N-(5-Nitropyridin-2-yl)pivalamide (CAS 70298-90-7):
Boronic Ester Derivatives
- N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide (CAS 1171891-19-2):
Comparative Data Table
Key Findings and Implications
Halogen Effects : Iodine’s large atomic size enhances leaving group ability in substitution reactions compared to bromine or chlorine analogs.
Positional Isomerism : Pivalamide placement at position 2 vs. 3 significantly alters steric and electronic profiles, impacting reactivity and interaction with biological targets.
Functional Group Additions : Methyl or nitro groups modify lipophilicity and electronic properties, influencing applications in drug design or material science.
Synthetic Utility : Boronic ester derivatives (e.g., CAS 1171891-19-2) highlight the compound’s role in cross-coupling reactions for complex molecule synthesis .
Biological Activity
N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: C₁₀H₁₃IN₂O
Molecular Weight: 318.15 g/mol
CAS Number: 179554-56-4
The compound features a pyridine ring substituted with an iodine atom at the 5-position and a propionamide group. The presence of the iodine atom enhances its reactivity and potential interactions with biological targets, which is critical for its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The iodine atom and the dimethyl group adjacent to the amide functional group play crucial roles in modulating these interactions. The compound may influence various biochemical pathways through:
- Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Modulation: Interaction with receptors that may lead to altered signaling pathways.
- Covalent Bond Formation: The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids, thereby affecting their function .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values suggest moderate efficacy:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These findings highlight its potential as an antimicrobial agent, warranting further exploration into its effectiveness against various pathogens .
Anti-inflammatory Activity
Research indicates that this compound may act as an anti-inflammatory agent by modulating specific biochemical pathways involved in inflammation. Its structural characteristics suggest that it could inhibit pro-inflammatory enzymes, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that this compound effectively inhibited the activity of certain enzymes linked to inflammatory responses. This was assessed using enzyme assays where the compound displayed significant inhibitory effects compared to control groups.
- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) were employed to evaluate the binding affinity of the compound to various biological targets. Results indicated a strong interaction with specific receptors implicated in inflammatory signaling pathways .
- Comparative Analysis : A comparative study with structurally similar compounds (e.g., N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide) showed that the iodine substitution significantly enhances biological activity, suggesting a structure-activity relationship (SAR) that favors halogenated derivatives over non-halogenated ones .
Q & A
Q. What are the optimal synthetic routes for preparing N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide with high purity?
- Methodological Answer: The compound can be synthesized via regioselective iodination of a precursor pyridine derivative, such as N-(5-amino-pyridin-3-yl)-2,2-dimethyl-propionamide, using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Similar iodinated pyridine pivalamide derivatives, such as N-(3-iodo-5-methylpyridin-2-yl)pivalamide, have been synthesized using analogous methods .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- 1H NMR : Identifies substituent positions on the pyridine ring via coupling patterns (e.g., para-iodo vs. meta-substitution).
- 13C NMR : Confirms the presence of the carbonyl group (~170 ppm) and quaternary carbons from the pivalamide group.
- HRMS (ESI+) : Validates molecular weight (e.g., expected [M+H]+ for C11H14IN2O: 345.02).
- IR : Detects amide C=O stretching (~1650 cm⁻¹). Cross-referencing with structurally similar compounds, such as N-(4-iodo-2-methoxypyridin-3-yl)pivalamide, ensures accuracy .
Q. What are the common intermediates in the synthesis of iodopyridine pivalamide derivatives?
- Methodological Answer: Key intermediates include:
- 5-Amino-3-iodopyridine : Prepared via Sandmeyer reaction or direct iodination.
- Pivaloyl chloride : Used for acylation under basic conditions (e.g., pyridine or DMAP).
- Protected intermediates : E.g., tert-butyldimethylsilyl (TBS) groups to prevent side reactions during iodination. For example, N-(4-(dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide employs protective strategies for selective functionalization .
Q. What computational methods assist in predicting the crystal structure of this compound?
Q. What are the recommended storage conditions to prevent degradation of iodinated pyridine derivatives?
- Methodological Answer: Store in amber vials under inert gas (argon or nitrogen) at –20°C to minimize light-induced dehalogenation and hydrolysis. Similar protocols are used for light-sensitive compounds like 2-Iodo-N-(1-pyrenylmethyl)acetamide .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound across studies?
- Methodological Answer:
- Purity verification : Use HPLC (C18 column, acetonitrile/water mobile phase) or elemental analysis (%C, %H, %N).
- X-ray crystallography : Resolve structural ambiguities by comparing experimental data with SHELXL-refined models. For instance, conflicting NMR assignments can be cross-checked against crystal structures .
Q. What strategies mitigate dehalogenation during synthetic modifications of this compound?
- Methodological Answer:
- Mild conditions : Avoid strong bases (e.g., NaOH) and high temperatures.
- Protective groups : Use TBS or dimethoxymethyl groups to shield reactive sites during cross-coupling (e.g., Suzuki-Miyaura reactions).
- Catalytic systems : Employ Pd(PPh3)4 with low iodide-leaching risk. Similar approaches are documented for N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide .
Q. How does the electron-withdrawing iodo substituent influence the reactivity of the pyridine ring in cross-coupling reactions?
- Methodological Answer: The iodo group activates the pyridine ring toward electrophilic substitution at the para position. In Suzuki couplings, it serves as a directing group, enabling regioselective functionalization. DFT calculations (e.g., Gaussian09) can model charge distribution to predict reactivity, as seen in studies on N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide .
Q. How to resolve ambiguities in NOE correlations when determining the regiochemistry of substitution on the pyridine ring?
- Methodological Answer:
- 2D NMR : Use NOESY to detect spatial proximity between the pivalamide methyl groups and pyridine protons.
- DFT optimization : Compare experimental NOE data with computed structures (e.g., using ORCA or Gaussian). For example, N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide’s regiochemistry was confirmed via combined NMR and computational analysis .
Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of the pivalamide group under varying pH conditions?
- Methodological Answer:
- pH-rate profiling : Monitor hydrolysis via LC-MS at pH 2–12 to identify acid/base-catalyzed pathways.
- Isotope labeling : Use D2O or 18O-water to trace nucleophilic attack on the carbonyl.
- Transition state modeling : Apply Eyring plots to determine activation parameters. This approach is validated in studies on N-(3-cyano-5-fluoropyridin-2-yl)pivalamide .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
